![molecular formula C17H18N2OS B5861935 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide, also known as DABCO TSO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of DABCO (1,4-diazabicyclo[2.2.2]octane) and has been synthesized using various methods.
科学研究应用
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent probe for biological imaging. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
作用机制
The mechanism of action of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO is not fully understood, but it is believed to involve the formation of a thioamide bond with various molecules. This bond formation can lead to changes in the structure and function of the molecules, which can result in various biological effects.
Biochemical and Physiological Effects:
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been shown to have antioxidant properties, which can protect cells from oxidative stress. Furthermore, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
实验室实验的优点和局限性
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has several advantages for lab experiments. It is easy to synthesize and can be used in various reactions as a reagent or catalyst. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are limitations to using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO in lab experiments. It is unstable in acidic conditions and can decompose over time, which can affect the results of experiments. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO can react with various molecules, which can lead to non-specific effects.
未来方向
There are several future directions for N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO research. One area of research is to study the mechanism of action of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO in more detail, to better understand how it interacts with various molecules. Another area of research is to study the potential use of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO in drug development, particularly in the development of cancer treatments. Furthermore, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO can be used as a fluorescent probe for biological imaging, and future research can explore its potential applications in this field.
合成方法
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been synthesized using various methods, including the reaction of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide with carbon disulfide and butyryl chloride. The reaction involves the formation of a thioamide bond between the sulfur atom of carbon disulfide and the nitrogen atom of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide, followed by the reaction of butyryl chloride with the amino group of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO. Other methods of synthesis include the reaction of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide with thiocarbonyl diimidazole and the reaction of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide with thiocarbonyl S-methylisothiourea.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-2-4-15(20)19-17(21)18-14-10-9-12-8-7-11-5-3-6-13(14)16(11)12/h3,5-6,9-10H,2,4,7-8H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSSDFXKNGDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)

![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5861870.png)

![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)

![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5861903.png)
![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)

![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)


![2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5861954.png)